molecular formula C12H15N3 B7555019 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine

1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine

Cat. No. B7555019
M. Wt: 201.27 g/mol
InChI Key: XCBBUAIPAQJEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective serotonin receptor agonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have a high affinity for the 5-HT1A and 5-HT1B serotonin receptors, which are involved in the regulation of mood, anxiety, and stress. As such, the compound has been investigated for its potential use in the treatment of depression, anxiety disorders, and post-traumatic stress disorder (PTSD).

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine involves the activation of the 5-HT1A and 5-HT1B serotonin receptors. The compound acts as an agonist, meaning that it binds to these receptors and stimulates their activity. This results in the modulation of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects
1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine has been shown to have various biochemical and physiological effects. Studies have demonstrated that the compound can increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce anxiety and stress. Additionally, the compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine in lab experiments is its high selectivity for the 5-HT1A and 5-HT1B serotonin receptors. This allows researchers to specifically target these receptors and study their effects on various neurotransmitters and physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine. One potential direction is the investigation of its therapeutic potential in the treatment of depression, anxiety disorders, and PTSD. Additionally, the compound may be studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, further research may be conducted to optimize the synthesis method and improve the safety and efficacy of the compound.

Synthesis Methods

The synthesis of 1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine involves the reaction of 2H-indazole-3-carboxaldehyde with cyclopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain the desired compound.

properties

IUPAC Name

1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)8-13-7-9-5-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBUAIPAQJEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-N-(2H-indazol-3-ylmethyl)methanamine

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